molecular formula C22H21ClN2O3S B10894871 Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B10894871
M. Wt: 428.9 g/mol
InChI Key: PAJJKGLHWDXUOG-UHFFFAOYSA-N
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Description

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(2,5-DIMETHYLPHENYL)-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(2,5-DIMETHYLPHENYL)-5-METHYL-3-THIOPHENECARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core thiophene structure, followed by the introduction of the pyridyl and phenyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to precisely control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(2,5-DIMETHYLPHENYL)-5-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The chloro group in the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(2,5-DIMETHYLPHENYL)-5-METHYL-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(2,5-DIMETHYLPHENYL)-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(2,5-DIMETHYLPHENYL)-5-METHYL-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:

    2-CHLORO-3-PYRIDYL derivatives: These compounds share the pyridyl group and may exhibit similar biological activities.

    THIOPHENE derivatives:

The uniqueness of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(2,5-DIMETHYLPHENYL)-5-METHYL-3-THIOPHENECARBOXYLATE lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

ethyl 2-[(2-chloropyridine-3-carbonyl)amino]-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H21ClN2O3S/c1-5-28-22(27)18-17(16-11-12(2)8-9-13(16)3)14(4)29-21(18)25-20(26)15-7-6-10-24-19(15)23/h6-11H,5H2,1-4H3,(H,25,26)

InChI Key

PAJJKGLHWDXUOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=C(C=CC(=C2)C)C)C)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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